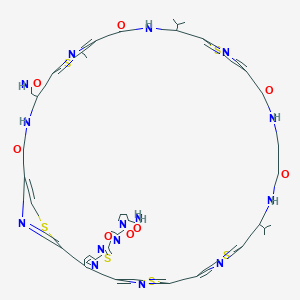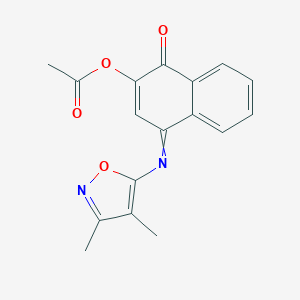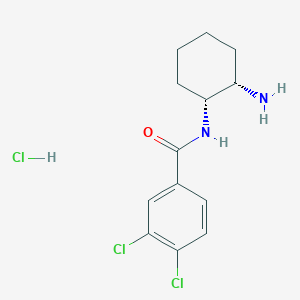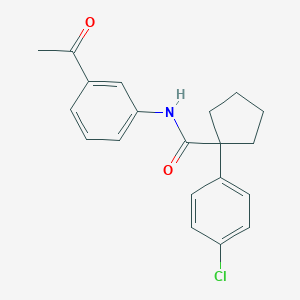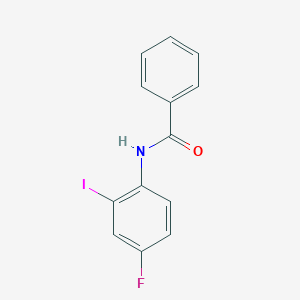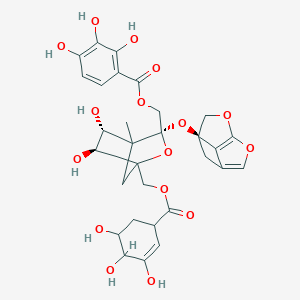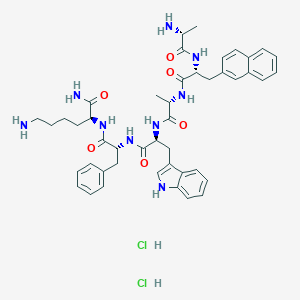
Pralmorelin dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pralmorelin dihydrochloride, also known as GHRP-2 (growth hormone-releasing peptide-2), is a synthetic peptide that stimulates the release of growth hormone (GH) from the pituitary gland. This peptide is commonly used in scientific research to study the effects of GH on various physiological processes.
Applications De Recherche Scientifique
Pralmorelin dihydrochloride is used in scientific research to study the effects of GH on various physiological processes. It has been shown to increase GH secretion in a dose-dependent manner, which can lead to increased muscle mass, improved bone density, and reduced body fat. This compound has also been used to study the effects of GH on wound healing, immune function, and cognitive function.
Mécanisme D'action
Pralmorelin dihydrochloride stimulates the release of GH from the pituitary gland by binding to the ghrelin receptor. This receptor is found on the surface of cells in the pituitary gland and is responsible for regulating GH secretion. When this compound binds to the ghrelin receptor, it activates a signaling pathway that leads to the release of GH.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to the release of GH. GH is known to have anabolic effects on the body, leading to increased muscle mass, improved bone density, and reduced body fat. GH also plays a role in wound healing, immune function, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pralmorelin dihydrochloride in lab experiments is its ability to stimulate the release of GH in a dose-dependent manner. This allows researchers to study the effects of GH on various physiological processes at different levels of GH secretion. However, one limitation of using this compound is that it only stimulates the release of GH and does not mimic the pulsatile release of GH that occurs naturally in the body.
Orientations Futures
There are several future directions for research using Pralmorelin dihydrochloride. One area of interest is the role of GH in aging and age-related diseases. Another area of interest is the use of GH and this compound in the treatment of various medical conditions, such as muscle wasting and osteoporosis. Additionally, researchers may investigate the use of this compound in combination with other peptides or drugs to enhance its effects on GH secretion.
Méthodes De Synthèse
Pralmorelin dihydrochloride is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin using a series of protected amino acids, which are then deprotected and cleaved from the resin to yield the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Propriétés
Numéro CAS |
158827-34-0 |
|---|---|
Formule moléculaire |
C45H57Cl2N9O6 |
Poids moléculaire |
890.9 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;dihydrochloride |
InChI |
InChI=1S/C45H55N9O6.2ClH/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;;/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);2*1H/t27-,28+,36+,37-,38-,39+;;/m1../s1 |
Clé InChI |
ILOHMCCDCAUTQF-JESKXYQHSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl |
SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |
SMILES canonique |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |
Séquence |
AXAWFK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)


